(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine
Description
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6/h1-2H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXTZJEKWMVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine is a pyrimidine derivative that has a trifluoroethoxy group that can potentially be used in pharmaceuticals due to its structural features. The amine group's ability to participate in nucleophilic substitution reactions and the pyrimidine ring's potential to undergo electrophilic substitution or oxidation give it chemical reactivity. The trifluoroethoxy group may also impact the compound's stability and reactivity.
Potential Applications
The potential applications of this compound include:
- Pharmaceuticals Its structural features may allow it to interact with various biological targets. Compounds with similar structures may exhibit antimicrobial, antiviral, or anticancer properties. Studies on related pyrimidine derivatives suggest potential activity against enzymes and receptors involved in disease processes. It may also be used to treat 5-HT4 receptor agonistic activity such as gastroesophageal reflux disease (GERD), gastrointestinal disease, gastric motility disorder, non-ulcer dyspepsia, functional dyspepsia (FD), irritable bowel syndrome (IBS), constipation, dyspepsia, esophagitis, gastroesophageal disease, gastritis, nausea, central nervous system disease, Alzheimer's disease, cognitive disorder, emesis, migraine, neurological disease, pain, cardiovascular disorders, cardiac failure, heart arrhythmia, diabetes, and apnea syndrome .
- Interaction Studies It can be used in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to study how it interacts with biological macromolecules such as proteins and nucleic acids. These studies can help show binding affinities and mechanisms to understand the compound's mode of action and potential therapeutic effects.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminopyrimidine | Amino group at position 4 | Known for antiviral properties |
| 5-Fluorouracil | Fluorine substitution on pyrimidine | Widely used as an anticancer agent |
| 2-Amino-4-(trifluoromethyl)pyrimidine | Trifluoromethyl group on pyrimidine | Exhibits potent antitumor activity |
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine
- CAS : 944898-59-3
- Molecular Formula : C₇H₈F₃N₃
- Molecular Weight : 191.15 g/mol
- Key Differences : Replaces the trifluoroethoxy group with a trifluoromethyl group. The ethylamine chain alters steric and electronic properties compared to methanamine.
- Applications: Not explicitly stated, but trifluoromethyl groups are common in agrochemicals and pharmaceuticals for enhanced lipophilicity .
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
Pyridine-Based Analogs
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- CAS : 1543222-76-9
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 206.17 g/mol
- Key Differences : Trifluoroethoxy group at the 3-position on pyridine. Positional isomerism affects binding to biological targets.
- Applications: Not specified, but pyridine derivatives are prevalent in drug discovery .
(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine
- CAS : 561297-93-6
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 206.17 g/mol
- Key Differences : Trifluoroethoxy group at the 2-position on pyridine. Structural variation impacts solubility and receptor affinity.
- Applications: No explicit data, but similar compounds are used in kinase inhibitors .
Phenyl-Based Analogs
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine
- CAS : 170015-96-0
- Molecular Formula: C₁₀H₁₁F₃NO
- Molecular Weight : 218.20 g/mol
- Key Differences : Phenyl ring replaces pyrimidine, reducing heterocyclic aromaticity. Ethylamine chain increases flexibility.
- Applications: Potential use in CNS-targeting drugs due to amine functionality .
Data Table: Structural and Functional Comparison
Key Research Findings
Role in Drug Design : The trifluoroethoxy group enhances metabolic stability and bioavailability, a trend observed in fluorinated pharmaceuticals introduced between 2001–2011 .
Anticancer Activity : Derivatives of this compound exhibit anticancer properties when conjugated with benzothiazole or urea moieties .
Structural Optimization : Pyrimidine cores generally offer higher hydrogen-bonding capacity than pyridine or phenyl analogs, improving target specificity in enzyme inhibition .
Biological Activity
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine, with the chemical formula CHFNO and CAS Number 339020-90-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring substituted with a trifluoroethoxy group. This trifluoromethyl group is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
Research indicates that this compound may act on various biological targets, including:
- 5-HT Receptors : The compound has been associated with activity at the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions. Its structural similarity to other known 5-HT4 antagonists suggests potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) and cognitive disorders .
- NaV1.8 Channels : Emerging studies suggest that this compound may inhibit sodium channels (NaV1.8), which are involved in pain signaling pathways. This inhibition could position it as a candidate for pain management therapies .
Case Studies
- Gastrointestinal Disorders : In a study evaluating the effects of various compounds on gastrointestinal motility, this compound exhibited significant modulation of motility in animal models. This suggests its potential utility in treating gastrointestinal disorders mediated by 5-HT receptor activity .
- Neurological Implications : Another research highlighted its neuroprotective effects in models of Alzheimer's disease. The compound was shown to enhance cognitive function and reduce neuroinflammation, indicating its promise as a therapeutic agent in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 339020-90-5 |
| Molecular Weight | 201.15 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Q & A
Q. Experimental Design :
- Synthesize analogs (e.g., 4-ethoxy vs. 4-trifluoroethoxy).
- Test in vitro (e.g., IC₅₀ in cancer cell lines) and in vivo (rodent PK/PD).
- Validate via transcriptomics (RNA-seq) to identify target pathways .
Q. What statistical methods address variability in experimental data?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
